molecular formula C15H13Br B8240585 1-bromo-9,9-dimethyl-9H-fluorene

1-bromo-9,9-dimethyl-9H-fluorene

Cat. No.: B8240585
M. Wt: 273.17 g/mol
InChI Key: KMZUUSFWPQLMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-9,9-dimethyl-9H-fluorene is a useful research compound. Its molecular formula is C15H13Br and its molecular weight is 273.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUUSFWPQLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fluorene Scaffolds in π Conjugated Systems

Fluorene (B118485), a polycyclic aromatic hydrocarbon, possesses a unique and highly versatile molecular framework that makes it an exceptional building block for π-conjugated systems. nih.govresearchgate.net These systems, characterized by alternating single and double bonds, are the cornerstone of organic semiconductors, enabling the transport of charge carriers. The fluorene scaffold's rigid and planar structure, with a central five-membered ring flanked by two benzene (B151609) rings, facilitates efficient π-orbital overlap, which is crucial for charge mobility. researchgate.net This inherent structural advantage leads to desirable photophysical properties, including strong blue light emission. researchgate.net

The C9 position of the fluorene ring is a key site for chemical modification. researchgate.net By introducing bulky alkyl or other functional groups at this position, researchers can prevent the undesirable aggregation of polymer chains in the solid state, a phenomenon that can quench fluorescence and hinder device performance. researchgate.net This strategic functionalization ensures the long-term stability and efficiency of materials derived from fluorene. researchgate.net Furthermore, the diverse reactive sites on the fluorene molecule allow for the synthesis of a wide range of functionalized intermediates, polymers, and macrocycles, offering a high degree of tunability for specific applications. researchgate.net

The Role of Fluorene Derivatives in Advanced Materials Science

The adaptability of the fluorene (B118485) scaffold has propelled the development of a vast library of derivatives with tailored properties for advanced materials science. researchgate.net These derivatives have found widespread use in the fabrication of high-performance organic electronic devices. entrepreneur-cn.comgoogle.com Their excellent photoelectric properties, high thermal stability, and good charge transport capabilities make them ideal candidates for:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are extensively used as the emissive layer in OLEDs, particularly for generating blue light. researchgate.netentrepreneur-cn.com Scientists have successfully modified fluorene-based materials to produce a spectrum of emission colors, including green and red. entrepreneur-cn.com

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of fluorene-based materials makes them suitable for the active layer in OFETs, the fundamental building blocks of organic integrated circuits. nih.govrsc.org

Organic Solar Cells (OSCs): In the realm of photovoltaics, fluorene derivatives have been explored as both electron-donating and electron-accepting materials. nih.govrsc.org They can function as hole-transporting materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com

Biosensors and Fluorescent Probes: The inherent fluorescence of fluorene derivatives makes them valuable tools in biochemistry for studying the structure and function of biological molecules like proteins and DNA. entrepreneur-cn.com

The ability to fine-tune the electronic and optical properties of fluorene derivatives through chemical synthesis is a key driver of their success. researchgate.net By incorporating different electron-donating or electron-accepting groups into the fluorene backbone, researchers can precisely control the energy levels (HOMO and LUMO) of the resulting materials, optimizing their performance in specific device architectures.

Overview of 1 Bromo 9,9 Dimethyl 9h Fluorene As a Key Monomer and Building Block

Directed Bromination Strategies in Fluorene Synthesis

The regioselective introduction of a bromine atom onto the fluorene skeleton is a fundamental step in the synthesis of this compound. The position of bromination significantly influences the electronic properties and subsequent reactivity of the molecule.

A common approach involves the direct bromination of 9,9-dimethylfluorene. For instance, the bromination of 9,9-dimethyl-2-nitrofluorene with bromine in acetic acid yields 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. nih.gov Another method utilizes dibromohydantoin as the brominating agent for fluorene in propylene (B89431) carbonate to produce 2-bromofluorene (B47209), which can then be dimethylated. google.com This method is highlighted as a safer alternative to using volatile and toxic bromine. google.com

Furthermore, the synthesis of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene can be achieved from 9,9-dimethylfluorene in a multi-step reaction involving bromine and nitric acid. chemicalbook.com The selective bromination at specific positions, such as the 7-position in 2-alkoxy-9-silafluorenes, has been achieved under mild conditions using lithium bromide and iodobenzene (B50100) diacetate, demonstrating the importance of the reaction protocol in directing the substitution pattern. sci-hub.ru In some cases, N-bromosuccinimide (NBS) is employed as a brominating agent, which can offer improved selectivity and safer reaction conditions. thieme-connect.deorgsyn.org

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides in the presence of N-bromosuccinimide leads to the formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.dedoaj.org

Introduction of 9,9-Dimethyl Substituents: Alkylation Approaches

The introduction of two methyl groups at the C9 position of the fluorene ring is essential for enhancing the solubility and stability of fluorene-based materials. This modification prevents the formation of undesirable aggregates and maintains the desired electronic properties.

The alkylation of the fluorene core is typically achieved by reacting fluorene or its derivatives with a methylating agent in the presence of a strong base. A widely used method involves the reaction of 2-bromofluorene with iodomethane (B122720) in dimethyl sulfoxide (B87167) (DMSO), using potassium hydroxide (B78521) as the base, to yield 9,9-dimethyl-2-bromofluorene. google.com Similarly, 3-bromo-9H-fluorene can be dimethylated using iodomethane and sodium tert-butoxide in DMSO. chemicalbook.com

A novel and more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent in the presence of an alkaline substance like sodium hydride or potassium tert-butoxide. google.com This method avoids the use of highly toxic methyl iodide or methyl bromide. google.comchemicalbook.com Phase-transfer catalysis (PTC) is another effective technique for the alkylation of fluorene. phasetransfercatalysis.com Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the deprotonation of fluorene and its subsequent reaction with an alkylating agent. phasetransfercatalysis.comphasetransfer.com This method has been shown to be effective for the dialkylation of 2,7-dibromo-9H-fluorene. phasetransfercatalysis.com

The alkylation of fluorene with alcohols, catalyzed by potassium tert-butoxide, presents a green and efficient route to 9-monoalkylfluorenes, which can be a precursor for further modifications. nih.govrsc.orgrsc.org Ruthenium-catalyzed C-H alkylation of 9H-fluorene using alcohols as alkylating agents has also been developed, offering a selective method for mono-C9-alkylation. acs.org

Alkylation Approaches for 9,9-Dimethylfluorene Synthesis
Starting MaterialAlkylating AgentBase/CatalystSolventProductKey FeaturesReference
2-BromofluoreneIodomethanePotassium HydroxideDMSO9,9-Dimethyl-2-bromofluoreneCommon and effective method. google.com
3-Bromo-9H-fluoreneIodomethaneSodium tert-butoxideDMSO3-Bromo-9,9-dimethylfluoreneHigh yield reported. chemicalbook.com
FluoreneDimethyl CarbonateSodium Hydride or Potassium tert-butoxideOrganic Solvent9,9-DimethylfluoreneEnvironmentally friendly, avoids toxic reagents. google.comchemicalbook.com
2,7-Dibromo-9H-fluorene2-(2′-bromoethoxy)tetrahydropyranTetrabutylammonium Bromide (PTC)TolueneDi-C-alkylated productUtilizes phase-transfer catalysis for efficient reaction. phasetransfercatalysis.com
9H-FluoreneAlcoholsPotassium tert-butoxide-9-MonoalkylfluorenesGreen and efficient protocol. nih.govrsc.orgrsc.org
9H-FluoreneAlcohols[Ru(p-cymene)Cl2]2-9-Monosubstituted-9H-fluoreneSelective mono-alkylation via borrowing hydrogen concept. acs.org

Precursor Synthesis and Derivatization Routes

The synthesis of this compound often starts from commercially available fluorene, which can be sourced from coal tar. asianpubs.orgresearchgate.net The derivatization of the fluorene core is a versatile strategy to introduce various functional groups, enabling the fine-tuning of the material's properties.

One common precursor is 9,9-dimethylfluorene, which can be synthesized by the alkylation of fluorene. google.comchemicalbook.com This intermediate can then undergo electrophilic substitution reactions, such as bromination, at the 2- and 7-positions due to the electron-rich nature of the aromatic rings. asianpubs.org For example, the reaction of 9,9-dimethylfluorene with bromine can lead to the formation of bromo-derivatives.

Another synthetic route involves the functionalization of fluorene at the 9-position with groups other than methyl, which can later be converted to the desired dimethyl functionality. For instance, fluorene can be alkylated at the 9-position with allyl bromide to yield 9,9-diallylfluorene, which can then undergo further transformations. asianpubs.org

The synthesis of more complex fluorene derivatives often involves the creation of a common precursor that can be elaborated into a variety of final products. For example, 2-(dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde serves as a key intermediate for the synthesis of a series of chromophores. nih.gov This precursor is synthesized from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene through a series of reactions including cyanation, reduction of the nitro group, and reductive methylation. nih.gov

Palladium-catalyzed reactions of 2-iodobiphenyls with CH2Br2 provide a facile route to fluorene and its derivatives through a tandem dual C-C bond formation sequence. This method highlights the use of transition metal catalysis in constructing the fluorene framework from simpler precursors.

Catalytic Coupling Reactions for Fluorene Functionalization

Catalytic cross-coupling reactions are powerful tools for the functionalization of this compound, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. These reactions are central to the synthesis of advanced materials for optoelectronic applications.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.com In the context of fluorene chemistry, it is employed to couple bromo-fluorene derivatives with organoboron compounds. thieme-connect.denih.govnih.gov This reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org

This methodology allows for the synthesis of biaryl systems and conjugated polymers. thieme-connect.de For instance, the Suzuki-Miyaura coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been developed, showcasing the versatility of this reaction. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. thieme-connect.de

Examples of Suzuki-Miyaura Cross-Coupling Reactions
Bromo-SubstrateBoron ReagentCatalystBaseProduct TypeReference
1-Bromo-2,3,4,5,6-pentafluorobenzenePhenylboronic acidPalladium-based diphosphines-Fluorinated biphenyl thieme-connect.de
3-Bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPd(dppf)Cl2Cs2CO3Alkenyl-substituted azaborines nih.govnih.gov

Sonogashira Cross-Coupling for Ethynylene Linkages

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

In the context of fluorene chemistry, the Sonogashira coupling is used to introduce ethynylene linkages, which are important for extending the conjugation length of the molecule and influencing its electronic and photophysical properties. For example, the bromo group of a 9-silafluorene derivative was successfully converted to a phenylethynyl group via a palladium-catalyzed Sonogashira coupling reaction. sci-hub.ru This demonstrates the utility of this reaction in synthesizing π-conjugated molecules containing the fluorene motif. sci-hub.ru

Heck Coupling Reactions for Olefinic Derivatives

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is instrumental in synthesizing olefinic derivatives of fluorene, which are valuable components in various organic electronic materials.

Unsymmetrical fluorenyl-based chromophores have been synthesized using Heck coupling reactions to create styryl and fluorenyl-vinylene moieties. ucf.edu For instance, the reaction between (7-bromo-9,9-didecylfluoren-2-yl)diphenylamine and 2-(9,9-didecyl-7-vinyl-fluoren-2-yl)benzothiazole, catalyzed by palladium acetate (B1210297) and tri-o-tolylphosphine, yielded a highly conjugated fluorene derivative. ucf.edu The Heck reaction has also been utilized to form compounds like 9,9-bis[4'-(9''-carbazovinylene)phenyl]fluorene from 9,9-bis(4'-iodophenyl)fluorene and N-vinylcarbazole. nih.gov Furthermore, palladium-catalyzed Kumada, Heck, and Stille cross-coupling reactions have been employed to synthesize fluorene-based oligomeric organoboron reagents from halofluorenyl boronic esters. nih.gov A domino reaction involving a Mizoroki-Heck and a reductive Heck reaction has also been developed for the synthesis of diverse fluorene derivatives from cyclic diaryliodoniums and terminal alkenes. researchgate.net

An in-depth exploration of the synthetic routes leading to this compound and its analogs reveals a landscape of sophisticated chemical strategies. This article delves into specific methodologies, highlighting innovations in metal-catalyzed cross-coupling reactions, the application of phase transfer catalysis, and versatile prepolymerization functionalization approaches.

Structure Property Relationships in 1 Bromo 9,9 Dimethyl 9h Fluorene Based Conjugated Systems

Impact of Bromine Substitution on Electronic Structure

The introduction of a bromine atom at the C-1 position of the 9,9-dimethyl-9H-fluorene core significantly influences the electronic properties of the molecule. Bromine, being an electronegative atom, acts as an electron-withdrawing group. This substitution can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The position and number of bromine atoms have a substantial effect on the properties of related compounds. rsc.org For instance, when bromine atoms are attached to the coumarin (B35378) ring in certain derivatives, it leads to red shifts in both the absorption and emission spectra. rsc.org In the context of fluorene (B118485) derivatives, the bromine atom's electron-withdrawing nature can lower the LUMO energy level, which can be advantageous in designing materials with specific electron-accepting capabilities.

Furthermore, the bromine atom provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the synthesis of a wide array of copolymers and more complex molecular architectures, enabling the precise tuning of the electronic structure for various applications.

Influence of 9,9-Dimethyl Groups on Molecular Conformation and Planarity

The methyl groups force the polymer backbone to adopt a more twisted conformation, which can disrupt π-π stacking between adjacent polymer chains. While complete planarity is often sought to maximize π-conjugation, the prevention of aggregation by the dimethyl groups is often a more critical factor for maintaining high photoluminescence quantum yields in the solid state.

Moreover, the choice of alkyl groups at the C-9 position can influence the packing mode of fluorene-based molecules, which in turn affects the material's properties. researchgate.net The dimethyl substitution, being relatively small compared to longer alkyl chains, provides a good balance between solubility and the prevention of aggregation without excessively disrupting the conjugation along the polymer backbone. In some crystal structures, the fluorene core with dimethyl substitution has been observed to be exactly coplanar. researchgate.net

Correlation between Molecular Architecture and Photophysical Behavior

Tunability of Absorption and Emission Spectra

The absorption and emission spectra of these fluorene-based materials can be readily tuned by altering the chemical structure. mdpi.com Introducing different end units on both sides of the fluorene core can significantly alter the photophysical properties of symmetrical molecules. mdpi.com For example, incorporating electron-donating or electron-withdrawing groups through the bromine handle allows for the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems.

This strategic placement of different chemical moieties can extend the π-conjugation and modulate the HOMO-LUMO energy gap. For instance, creating copolymers with alternating electron-rich and electron-poor units can lead to a redshift in both absorption and emission spectra, enabling the generation of a wide range of colors from blue to red. The photophysical properties of fluorene derivatives are typical of π-π* transitions within conjugated molecules. mdpi.com

Compound Absorption Max (nm) Emission Max (nm)
Fluorene Derivative 1366424
Fluorene Derivative 2360418
Fluorene Derivative 3375430
Fluorene Derivative 4370427

This table presents the absorption and emission maxima for four different symmetrical fluorene derivatives, illustrating the effect of different substituents on their photophysical properties. mdpi.com

Charge Transfer Processes and Aggregation-Induced Emission

In D-A systems, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor unit. This process is fundamental to the operation of many organic electronic devices. The fluorene core can act as a π-bridge facilitating this charge transfer.

Furthermore, some fluorene derivatives exhibit a phenomenon known as aggregation-induced emission (AIE). nih.gov In contrast to aggregation-caused quenching, AIE-active molecules are non-emissive in solution but become highly fluorescent in the aggregated state. This property is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative emission. The design of molecules with AIE characteristics is a promising strategy for developing highly efficient solid-state emitters. The aggregation mechanism can restrict the rotation of phenyl rotors, suppressing non-radiative decay and leading to enhanced fluorescence. nih.gov

Relationship between Molecular Design and Charge Transport Properties

The ability of a material to transport charge carriers (holes and electrons) is critical for its performance in electronic devices. The molecular design of 1-bromo-9,9-dimethyl-9H-fluorene-based systems has a profound impact on their charge transport characteristics.

The charge-hopping rate between adjacent molecules, a key factor for mobility, is dependent on the electronic coupling between them. gatech.edu Hole and electron mobilities are fundamental parameters when evaluating bipolar molecules. rsc.org In fluorene-based copolymers, hole mobilities have been measured in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobilities can be an order of magnitude lower. rsc.orgnih.gov However, in some indenofluorene-based copolymers, outstanding charge carrier mobility of up to 1.61 × 10⁻² cm² V⁻¹s⁻¹ has been achieved. acs.org

The introduction of different functional groups can create either hole-transporting (p-type) or electron-transporting (n-type) materials. For instance, incorporating electron-rich units like triphenylamine (B166846) can enhance hole mobility, while electron-deficient moieties such as benzothiadiazole can improve electron transport. In some fluorene-based copolymers, electron transport exhibits a significantly stronger energy disorder than hole transport. inoe.ro The ability to create bipolar materials, capable of transporting both holes and electrons, is particularly important for simplifying device architectures in OLEDs.

Band Gap Engineering in Fluorene-Based Copolymers

The energy difference between the HOMO and LUMO levels, known as the band gap, determines the energy of light absorbed and emitted by the material. "Band gap engineering" refers to the strategic design of copolymers to achieve a desired band gap.

By copolymerizing this compound with various aromatic comonomers, it is possible to systematically control the band gap of the resulting polymer. For example, alternating fluorene units with electron-accepting monomers can effectively lower the LUMO level, leading to a smaller band gap and a redshift in the emission color.

This approach allows for the creation of a portfolio of materials with tailored optoelectronic properties, making fluorene-based copolymers highly versatile for a wide range of applications, including full-color displays and white lighting. The estimated LUMO and HOMO energy levels for some novel fluorene-based compounds range from -3.85 eV to -4.16 eV and -5.02 eV to -5.21 eV, respectively. rsc.org

Advanced Spectroscopic and Computational Characterization of 1 Bromo 9,9 Dimethyl 9h Fluorene Derivatives

Spectroscopic Techniques for Elucidating Electronic Transitions

Spectroscopic methods are indispensable for probing the electronic behavior of 1-bromo-9,9-dimethyl-9H-fluorene derivatives. These techniques provide direct experimental evidence of how these molecules interact with light and how charge carriers behave within the material.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental techniques used to investigate the electronic transitions in these fluorene (B118485) derivatives. nih.gov The absorption spectra reveal the energies required to excite electrons from the ground state to various excited states, while PL spectra provide information about the energy released when these excited electrons return to the ground state.

For instance, chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, which can be synthesized from precursors like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, exhibit intense low-energy absorption bands and less intense high-energy bands. nih.gov The wavelengths of maximum absorbance (λmax) for these bands provide critical insights into the electronic structure of the molecules. nih.gov The photophysical properties, including absorption and emission behavior, are often studied in various solvents to understand the influence of the environment on the electronic transitions. nih.gov

The rigid, planar structure of the fluorene unit, modified by the presence of the bromo and dimethyl groups, significantly influences the π-conjugation, leading to sharp and intense optical transitions. This results in narrow absorption bands and high fluorescence quantum yields, which are desirable properties for applications in organic light-emitting diodes (OLEDs).

Table 1: Representative UV-Vis Absorption Data for a Fluorene Derivative

Solvent Low-Energy Band (λmax, nm) High-Energy Band (λmax, nm)
Dichloromethane 428-502 288-356

Data sourced from studies on related fluorene-based chromophores. nih.gov

Photoelectron Emission Spectroscopy (PES)

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand and predict the electronic and charge transport properties of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse computational methods for studying the electronic structure of organic molecules. DFT is used to calculate the ground-state properties, such as the molecular geometry and the energies of the molecular orbitals. researchgate.net TD-DFT, on the other hand, is employed to predict the energies of electronic excited states, which can then be correlated with experimental UV-Vis absorption spectra. researchgate.net These calculations are instrumental in understanding how the bromine and dimethyl substitutions on the fluorene core affect its electronic properties.

Modeling of Electronic Band Structure and Energy Levels (HOMO-LUMO)

A key aspect of characterizing organic semiconductors is the determination of their HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that governs the optical and electronic properties of the material.

Computational models, often based on DFT, are used to calculate the HOMO and LUMO energies of this compound derivatives. These calculations help in designing new materials with tailored energy levels for specific applications, such as optimizing the alignment of energy levels in multilayer OLED devices to ensure efficient charge injection and recombination.

Table 2: Calculated HOMO and LUMO Energy Levels for a Model Fluorene System

Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
DFT (B3LYP/6-31G*) -5.8 -2.1 3.7

Note: These are representative values for a model fluorene system and can vary depending on the specific derivative and computational method used.

Simulations of Charge Transport Dynamics (Hopping Models)

Understanding how charge carriers (electrons and holes) move through the material is essential for predicting the performance of an organic electronic device. In many organic semiconductors, charge transport is described by a "hopping" mechanism, where charge carriers jump from one molecule to the next.

Simulations based on hopping models are used to investigate the charge transport dynamics in materials like this compound. nih.gov These models consider factors such as the electronic coupling between adjacent molecules and the reorganization energy associated with a charge transfer event. nih.govresearchgate.net By simulating the random walk of a charge carrier through a disordered molecular landscape, these models can predict key transport parameters like charge carrier mobility. Such simulations are crucial for understanding how molecular packing and electronic properties influence the efficiency of charge transport in thin films of these materials. researchgate.net

Conformational Analysis and Intermolecular Interactions

The conformation of the 9,9-dimethyl-9H-fluorene core is a critical determinant of the material properties of its derivatives. The substitution of bulky groups at the C9 position, such as two methyl groups, significantly influences the packing and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not extensively detailed in the literature, a comprehensive analysis can be derived from closely related, structurally characterized derivatives.

A key example is 2,7-dibromo-9,9-dimethyl-9H-fluorene, whose crystal structure has been determined with high precision. researchgate.net In this molecule, the fluorene ring system is almost perfectly flat. researchgate.net The crystallographic data reveals that all carbon atoms of the fluorene backbone and the bromine substituents lie on the same plane, a consequence of the molecule possessing m2m crystallographic site symmetry. researchgate.net This inherent planarity is a hallmark of the fluorene unit and facilitates strong electronic communication along the backbone.

The supramolecular structure of these fluorene derivatives is heavily influenced by non-covalent interactions. In the crystal lattice of 2,7-dibromo-9,9-dimethyl-9H-fluorene, molecules arrange themselves through weak π–π stacking interactions. researchgate.net These interactions occur between the benzene (B151609) rings of adjacent molecules, with a measured centroid-to-centroid distance of 3.8409(15) Å, leading to a one-dimensional stacked arrangement along the crystallographic c-axis. researchgate.net Such packing modes are crucial for charge transport in organic electronic devices.

However, the conformation is not universally rigid across all derivatives. Studies on 9,9-diethyl-9H-fluorene derivatives have shown that packing forces and the nature of substituents can induce noticeable bending in the fluorene unit, with the two aromatic rings forming an angle of up to 8.8(1)°. This demonstrates that while the core tends towards planarity, it possesses enough conformational flexibility to adapt to its crystalline environment.

In addition to π–π stacking, other intermolecular forces can play a significant role. In certain fluorene-based chromophores, C-H···π interactions between the fluorene core and adjacent alkyl or phenyl groups, as well as hydrogen bonding involving substituents, contribute to the stability and dense packing of the molecules in the solid state. The presence of the dimethyl groups at the C9 position prevents the close co-facial π-stacking that can lead to excimer formation and quenching of fluorescence, a desirable trait for emissive materials.

Table 1: Crystallographic Data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene

ParameterValue
Chemical FormulaC₁₅H₁₂Br₂
Molecular Weight352.07 g/mol
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)17.097(4)
b (Å)11.161(3)
c (Å)6.9120(17)
Volume (ų)1319.0(6)
Z4
π–π Centroid-to-Centroid Distance (Å)3.8409(15)

Data sourced from Chen et al. (2010). researchgate.net

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound and its derivatives is fundamental to their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). These applications rely on the ability of the material to be reversibly oxidized and reduced (i.e., to accept and donate electrons). The π-conjugated fluorene system provides a robust backbone for this redox activity.

While specific cyclic voltammetry data for this compound is not extensively documented, the general electrochemical properties of this class of compounds are well-established through studies of related derivatives. Fluorene-based materials are known to be electroactive, and their polymers can often be both p-doped (oxidized) and n-doped (reduced). nih.gov

The redox potentials and the resulting Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters. These energies dictate the efficiency of charge injection from electrodes and charge transfer between different layers in a device. The introduction of a bromine atom, an electronegative halogen, is expected to influence these energy levels, typically lowering both the HOMO and LUMO due to its electron-withdrawing inductive effect. This can enhance the stability of the material against oxidative degradation.

Quantitative insights can be drawn from related systems. For instance, studies on a poly(9-borafluorene) homopolymer, where the C9 carbon is replaced by a boron atom, provide valuable data on the electronic properties of a modified polyfluorene backbone. Cyclic voltammetry measurements on this polymer estimated a significantly low-lying LUMO level of -3.9 eV. nih.gov The optical bandgap (Eg,opt) for this material was determined to be 2.28 eV. nih.gov Although this is a different derivative, it highlights the tunable nature of the fluorene core and provides a benchmark for the energy levels achievable in fluorene-based polymers. The electrochemical polymerization of fluorenone derivatives has also been studied, demonstrating that these systems can be cycled between neutral and oxidized/reduced states.

Table 2: Electrochemical Properties of a Related Polyfluorene Derivative

CompoundPropertyValue (eV)Method
Poly(9-borafluorene) HomopolymerLUMO Energy Level-3.9Estimated from Cyclic Voltammetry
Poly(9-borafluorene) HomopolymerOptical Bandgap (Eg,opt)2.28UV-Vis Spectroscopy

Data sourced from Adams & Rupar (2015). nih.gov

Applications of 1 Bromo 9,9 Dimethyl 9h Fluorene As Precursors in Organic Electronic Materials Research

Building Blocks for Conjugated Polymers and Oligomers

Theoretically, the bromo-functionalization at the C1 position of the 9,9-dimethyl-9H-fluorene core makes it a viable monomer for the synthesis of conjugated polymers and oligomers. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. These reactions are fundamental in polymer chemistry for creating carbon-carbon bonds and extending the π-conjugation of the polymer backbone.

The 9,9-dimethyl substitution on the fluorene (B118485) bridge is a key structural feature. It enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing. Furthermore, this substitution prevents the formation of undesirable low-energy aggregates or excimers that can occur in unsubstituted polyfluorenes, thus helping to maintain high photoluminescence quantum yields and color purity in the solid state. The specific substitution pattern of the 1-bromo isomer would be expected to influence the steric and electronic properties of the resulting polymers, affecting their morphology and charge transport characteristics.

Precursors for Organic Light-Emitting Diodes (OLEDs) Research

Fluorene derivatives are a cornerstone of OLED technology due to their high photoluminescence efficiency, good thermal stability, and excellent charge-carrying properties. ambeed.com

Design of Emissive and Host Materials

In the context of OLEDs, 1-bromo-9,9-dimethyl-9H-fluorene could serve as a precursor for both emissive materials and host materials. Through coupling reactions, various functional groups can be attached to the fluorene core to tune the emission color from blue to green and even red. For instance, coupling with electron-donating or electron-accepting moieties can create donor-acceptor structures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly influence the emission wavelength and device efficiency.

As a building block for host materials, the wide bandgap of the fluorene unit makes it suitable for hosting phosphorescent emitters (dopants). The high triplet energy of fluorene-based hosts is critical for preventing the back-transfer of energy from the phosphorescent guest to the host, thereby ensuring efficient light emission from the dopant.

Enhancement of Charge Injection and Transport in OLEDs

The fluorene core is known for its good hole-transporting capabilities. Polymers and small molecules incorporating the 9,9-dimethyl-9H-fluorene unit can be designed to facilitate the movement of charge carriers (holes and electrons) within the OLED device structure. The 1-bromo position offers a site for introducing other functional groups that can specifically enhance either electron or hole injection and transport, leading to more balanced charge flux and higher recombination efficiency within the emissive layer.

Components in Organic Photovoltaic Devices Research (Solar Cells)

In the field of organic photovoltaics (OPVs), fluorene-based copolymers are frequently used as the electron-donor material in the active layer of bulk heterojunction solar cells. The general properties of these polymers, such as a low-lying HOMO level for a high open-circuit voltage (Voc) and a broad absorption spectrum to maximize light harvesting, are critical for device performance.

This compound could be a monomer for creating such donor polymers. By copolymerizing it with electron-accepting units, a "push-pull" polymer with a low bandgap can be synthesized. This intramolecular charge transfer character helps to broaden the absorption spectrum of the polymer, allowing it to absorb a larger portion of the solar spectrum and thus generate more charge carriers.

Materials for Organic Field-Effect Transistors (OFETs) Research

The ordered packing and high charge carrier mobility of fluorene derivatives make them attractive for applications in OFETs. bldpharm.com These devices are the fundamental building blocks of flexible and printed electronics, such as displays and sensors. The performance of an OFET is largely determined by the mobility of charge carriers in the semiconductor layer.

Polymers derived from this compound could be investigated as the active semiconductor in OFETs. The ability to form well-ordered, crystalline, or liquid-crystalline domains is crucial for achieving high mobility. The specific stereochemistry of the 1-bromo isomer would influence the intermolecular packing in the solid state, which in turn dictates the efficiency of charge transport between adjacent molecules.

Development of Chemical Sensors

Conjugated polymers based on fluorene derivatives are also explored for their potential in chemical sensing applications. The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes. This change in optical properties forms the basis of the sensing mechanism.

A polymer synthesized from this compound could be functionalized with specific receptor units designed to bind to a target analyte. Upon binding, the conformation or electronic properties of the polymer backbone could be altered, leading to a detectable change in its fluorescence. This approach has been used to develop sensors for explosives, metal ions, and various biological molecules.

Nonlinear Optical (NLO) Materials Research

The compound this compound serves as a crucial building block in the synthesis of advanced materials for nonlinear optical (NLO) applications. The inherent properties of the 9,9-dimethyl-9H-fluorene core—such as its rigid, planar structure, high thermal stability, and excellent solubility—make it an ideal π-conjugated bridge for constructing high-performance NLO chromophores. The bromine atom provides a versatile reactive site for introducing various electron-donating (D) and electron-accepting (A) groups, enabling the systematic design and synthesis of molecules with significant NLO responses.

The primary strategy in molecular engineering for NLO materials involves creating donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures. ru.nl In these systems, the fluorene moiety typically functions as the π-bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. The efficiency of this ICT process is a key determinant of the material's NLO properties. The 9,9-dimethyl substitution on the fluorene bridge is particularly advantageous as it enhances the solubility of the resulting chromophores and prevents quenching of fluorescence in the solid state, which is often caused by intermolecular π-π stacking.

Research has demonstrated that this compound and its isomers are pivotal precursors for creating both second- and third-order NLO materials through well-established synthetic pathways like Suzuki and Sonogashira coupling reactions. ru.nlscispace.com

Second-Order NLO Materials

For second-order NLO applications, which rely on materials with a large first hyperpolarizability (β), the focus is on creating asymmetric D-π-A chromophores. The bromo-functionalized fluorene is an ideal starting point for this purpose. Through strategic chemical modifications, the bromine can be replaced or used as a handle to attach powerful donor and acceptor groups, thereby modulating the molecule's electronic properties.

One key area of investigation involves improving the intrinsic hyperpolarizability by modifying the conjugation pathway within the fluorene-based structure. nih.govresearchgate.net A study on a series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine demonstrated that modulating the "push-pull" strength across the molecule significantly enhances the first hyperpolarizability (β_HRS_). nih.govresearchgate.net In this work, a precursor, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, was systematically elaborated. The nitro group acts as an acceptor, while the bromo position is converted into a donor. Subsequent reactions extend the conjugation and attach stronger acceptor groups. nih.gov

The research highlights that a "linear" conjugation pathway leads to a significant enhancement of β values compared to counterparts with identical donor-acceptor pairs but lacking this linear arrangement. nih.govresearchgate.net The experimental findings, measured using the hyper-Rayleigh scattering (HRS) technique, were corroborated by theoretical studies and analysis of the molecules' optical and electrochemical properties. nih.govresearchgate.net The results underscore how precise structural control, originating from the bromo-fluorene precursor, allows for the fine-tuning of NLO responses. nih.gov

Table 1: First Hyperpolarizability (β_HRS_) of Fluorene-Based Chromophores This table showcases the impact of different acceptor groups on the nonlinear optical properties of chromophores derived from fluorene precursors.

ChromophoreAcceptor Groupλ_max (nm)First Hyperpolarizability (β_HRS_) (10⁻³⁰ esu)
SS1 Dicyanovinyl467370
SS2 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile480690
SS3 Cyanostilbene493490
SS4 4-Nitrostilbene5321100
SS5 4-(trifluoromethyl)stilbene513770

Data sourced from research on thermally stable chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Third-Order NLO Materials

In the realm of third-order NLO materials, which are characterized by the second hyperpolarizability (γ), both symmetric (D-π-D, A-π-A) and asymmetric (D-π-A) structures are of interest. These materials are crucial for applications like two-photon absorption (TPA), optical limiting, and all-optical switching. The 9,9-dimethylfluorene unit is again a preferred π-system due to its strong electron-donating capability and high fluorescence efficiency.

This compound is used to synthesize monomers that can be polymerized to form materials with enhanced third-order NLO responses. For instance, novel fluorene monomers with a D-A-D architecture have been synthesized and subsequently polymerized. The resulting polymers exhibit large second hyperpolarizabilities (γ), on the order of 10⁻³¹ esu, a significant increase compared to their monomeric precursors (10⁻³³ esu).

Furthermore, fluorenyl-containing tetracyanobutadiene (TCBD) derivatives have been synthesized and investigated for their third-order NLO properties. scispace.comanu.edu.au The synthesis of these complex molecules often starts with bromo-fluorene precursors, which undergo Sonogashira coupling to introduce alkynyl groups. These intermediates are then reacted with tetracyanoethylene (B109619) (TCNE) to form the final TCBD adducts. scispace.com Z-scan studies confirmed that these derivatives are effective two-photon absorbers in the near-infrared range (800–1050 nm). scispace.comanu.edu.au

The fluorenone core, which can be derived from fluorene, has also been used to create symmetric molecules with impressive TPA cross-sections (σ⁽²⁾). By attaching different donor groups like fluorene (F), triphenylamine (B166846) (TPA), or phenothiazine (B1677639) (P) to a central fluorenone (FO) core, researchers have synthesized molecules with the structures F-FO-F, TPA-FO-TPA, and P-F-FO-F-P. ru.nl The introduction of an additional fluorene unit as a π-spacer in P-F-FO-F-P was found to double the TPA cross-section compared to related molecules without the spacer, demonstrating a powerful strategy for enhancing third-order NLO properties. ru.nl

Table 2: Third-Order NLO Properties of Fluorenone-Based Derivatives This table presents the two-photon absorption (TPA) cross-sections for symmetric molecules synthesized using fluorene-based precursors.

CompoundStructure TypeMaximum Absorption (nm)TPA Cross-Section (σ⁽²⁾) (GM)
F-FO-F D-A-D392626
TPA-FO-TPA D-A-D409884
P-F-FO-F-P D-π-A-π-D4231743

Data sourced from a review on fluorenone molecular materials. ru.nl

Future Research Directions and Outlook for 1 Bromo 9,9 Dimethyl 9h Fluorene Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and scalable synthetic routes to 1-bromo-9,9-dimethyl-9H-fluorene and its derivatives is paramount for its widespread application. While established methods exist, future research will likely focus on more sustainable and atom-economical approaches.

Current synthetic strategies often involve the bromination of 9,9-dimethylfluorene or the methylation of a bromofluorene precursor. For instance, one patented method describes the synthesis of 2-bromo-9,9-dimethylfluorene (B1278457) starting from fluorene (B118485). google.com This two-step process involves the bromination of fluorene using dibromohydantoin, followed by methylation of the resulting 2-bromofluorene (B47209) with iodomethane (B122720) in the presence of potassium hydroxide (B78521). google.com Another route involves the reaction of 3-bromo-9H-fluorene with iodomethane and sodium t-butoxide in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Future explorations may target the use of greener solvents and reagents, as well as the development of novel catalytic systems to improve reaction efficiency and selectivity. For example, the use of less hazardous brominating agents and the replacement of strong bases with milder alternatives are desirable. Furthermore, catalytic C-H activation methodologies could provide a more direct and efficient pathway to introduce the bromo substituent at the desired position, minimizing the need for pre-functionalized starting materials.

The table below summarizes some of the current synthetic approaches for related brominated 9,9-dimethylfluorene isomers.

Starting Material Reagents Product Reference
Fluorene1. Dibromohydantoin, Propylene (B89431) Carbonate; 2. Iodomethane, Potassium Hydroxide, DMSO2-Bromo-9,9-dimethylfluorene google.com
3-Bromo-9H-fluoreneIodomethane, Sodium t-butoxide, DMSO3-Bromo-9,9-dimethylfluorene chemicalbook.com

Advanced Functionalization and Molecular Engineering Strategies

The bromine atom on the this compound ring is a key functional group that enables a diverse range of post-synthetic modifications. Future research will undoubtedly focus on leveraging this reactivity to engineer molecules with precisely tailored properties.

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing various aryl, heteroaryl, and acetylenic moieties at the C1 position. These reactions allow for the extension of the π-conjugated system, which is crucial for tuning the optoelectronic properties of the resulting materials. For example, the synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine involves the nucleophilic substitution of a bromo group with a cyano group, followed by further modifications to create "push-pull" systems with enhanced nonlinear optical properties. nih.gov

Beyond traditional cross-coupling, emerging functionalization techniques could open new avenues. For instance, the application of photoredox catalysis could enable novel C-C and C-heteroatom bond formations under mild conditions. Furthermore, the development of methods for the selective functionalization of other positions on the fluorene core, in addition to the C1 position, would allow for the creation of even more complex and multifunctional molecules.

Investigation of Complex Supramolecular Assemblies

The ability of fluorene-based molecules to self-assemble into well-defined nanostructures is a key aspect of their application in organic electronics. The interplay of π-π stacking, van der Waals forces, and other non-covalent interactions governs the packing of these molecules in the solid state, which in turn dictates their charge transport and photophysical properties.

Future research will focus on gaining a deeper understanding and control over the supramolecular organization of this compound derivatives. The introduction of specific functional groups through the bromine handle can be used to direct the self-assembly process. For example, the incorporation of hydrogen-bonding motifs or long alkyl chains can significantly influence the molecular packing.

Advanced characterization techniques, such as grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM), will be crucial for probing the morphology of thin films and single crystals. The crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, for instance, reveals weak π–π interactions between symmetry-related molecules, leading to a stacked arrangement along the c-axis. researchgate.netnih.gov Understanding these packing motifs is essential for optimizing device performance.

Interdisciplinary Research in Optoelectronics and Sensing

The unique photophysical properties of fluorene derivatives, including high fluorescence quantum yields and good thermal stability, make them highly promising for a range of optoelectronic applications. researchgate.netnbinno.com this compound serves as a critical building block for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.comnbinno.com

Future research in this area will involve the synthesis of novel polymers and small molecules derived from this compound with optimized electronic energy levels and charge transport characteristics. nbinno.com The bromine functionality allows for the incorporation of various electron-donating and electron-accepting units, enabling the fine-tuning of the material's properties for specific device architectures. nih.govnbinno.com

Furthermore, the fluorescent nature of the fluorene core makes it an excellent platform for the development of chemical sensors. nbinno.com By attaching specific recognition units to the fluorene scaffold via the bromo handle, it is possible to design sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. Future work will focus on creating highly sensitive and selective sensors for a variety of applications, including environmental monitoring and medical diagnostics.

The table below lists some of the potential applications of materials derived from brominated 9,9-dimethylfluorene.

Application Area Material Type Key Property Reference
Organic Light-Emitting Diodes (OLEDs)Polymers, Small MoleculesHigh Fluorescence Efficiency researchgate.netnbinno.com
Organic Field-Effect Transistors (OFETs)Polymers, Small MoleculesCharge Carrier Mobility nbinno.comnbinno.com
Organic Photovoltaics (OPVs)Polymers, Small MoleculesBroad Absorption, Efficient Charge Separation nbinno.com
Chemical SensorsFunctionalized FluorenesFluorescence Quenching/Enhancement nbinno.com

Q & A

Q. How can synthetic routes for 1-bromo-9,9-dimethyl-9H-fluorene be optimized for high yield and purity?

Methodological Answer:

  • Catalytic Systems : Palladium-based catalysts (e.g., PdCl₂) are effective for introducing bromine via cross-coupling reactions. Optimize reaction conditions (temperature: 80–120°C, solvent: toluene/THF) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons) .
  • Yield Improvement : Pre-dry reactants and solvents to avoid hydrolysis. Use excess brominating agents (e.g., NBS) under inert atmosphere .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms bromine substitution (C-Br coupling at ~120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (m/z ~273.16 for [M]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FTIR : C-Br stretching vibrations appear at ~550–600 cm⁻¹ .

Q. How does the bromine substituent influence the reactivity of 9,9-dimethyl-9H-fluorene in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling aryl-aryl bond formation. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C for 12 hours .
  • Buchwald-Hartwig Amination : Bromine facilitates C-N bond formation with amines. Optimize with Xantphos ligand and Pd(OAc)₂ for >80% yield .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL-2018 for structure refinement (R-factor < 0.05) .
  • Key Parameters : For orthorhombic systems (e.g., Cmcm space group), refine lattice constants (a = 17.097 Å, b = 11.161 Å, c = 6.912 Å) and thermal displacement parameters. Mercury 4.0 visualizes voids and packing motifs .
  • Data Contradictions : Compare experimental bond lengths (C-Br: ~1.89 Å) with DFT-optimized geometries to validate accuracy .

Q. What role does bromine play in tuning the photophysical properties of 9,9-dimethyl-9H-fluorene-based materials?

Methodological Answer:

  • Optoelectronic Studies : Bromine increases spin-orbit coupling, enhancing intersystem crossing for triplet-state emission. Measure PLQY using integrating spheres (e.g., PSeDBF: PLQY = 59% vs. non-brominated analogs) .
  • Electrochemical Analysis : Cyclic voltammetry in CH₂Cl₂ (0.1 M TBAPF₆) shows bromine lowers LUMO energy by ~0.3 eV, improving electron transport in OLEDs .

Q. How can computational methods address discrepancies in reaction mechanisms involving brominated fluorenes?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to model transition states for bromine substitution. Compare activation energies (ΔG‡) for SN2 vs. radical pathways .
  • Kinetic Isotope Effects : Perform deuterium labeling to distinguish between electrophilic aromatic substitution (kH/kD ~1) and radical mechanisms (kH/kD > 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.